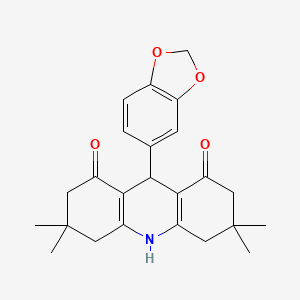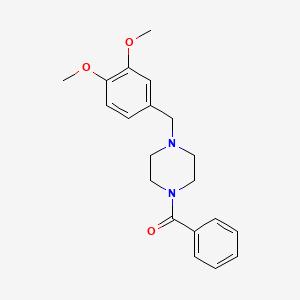![molecular formula C18H19N3O4 B5873311 2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBA is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. This compound binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of phosphate groups from ATP to target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the replication of the hepatitis C virus by targeting viral proteins. Moreover, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. This compound has also been shown to have potential therapeutic applications, making it an attractive target for drug development. However, this compound has some limitations for lab experiments. It is a relatively complex molecule, and its synthesis requires several steps. Moreover, this compound has some cytotoxic effects, which may limit its use in certain experiments.
Future Directions
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide has several potential future directions for research. One possible direction is to study its potential therapeutic applications in various types of cancer and viral infections. This compound can also be used to study the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, this compound can be used as a lead compound for the development of new CK2 inhibitors with improved potency and selectivity. Finally, this compound can be used to study the structure-activity relationship of CK2 inhibitors, which may lead to the development of more potent and selective inhibitors.
Synthesis Methods
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-methyl-3-nitrobenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(4-morpholinyl)aniline in the presence of a base to give this compound. The final product can be purified using various chromatographic techniques.
Scientific Research Applications
2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the CK2-mediated phosphorylation of anti-apoptotic proteins. Moreover, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting the CK2-mediated phosphorylation of viral proteins.
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-13-14(5-4-8-16(13)21(23)24)18(22)19-15-6-2-3-7-17(15)20-9-11-25-12-10-20/h2-8H,9-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNUFMOKDZCBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)





![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)


![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
